3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1-phenyl-4,7-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the phenanthroline core. Phenanthroline derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated phenanthroline derivatives .
Scientific Research Applications
3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the synthesis of advanced materials and as a component in organic electronic devices
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that inhibit or activate specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by chelating metal cofactors required for enzymatic function .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenibut: A GABA analogue with similar structural features but different pharmacological properties.
Flunarizine: A calcium antagonist with a fluorophenyl group, used for its therapeutic effects.
Gefitinib: An EGFR inhibitor with a fluorophenyl group, used in cancer treatment.
Uniqueness
3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline is unique due to its phenanthroline core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
100097-77-6 |
---|---|
Molecular Formula |
C24H15FN2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-phenyl-4,7-phenanthroline |
InChI |
InChI=1S/C24H15FN2/c25-18-10-8-17(9-11-18)23-15-20(16-5-2-1-3-6-16)24-19-7-4-14-26-21(19)12-13-22(24)27-23/h1-15H |
InChI Key |
FCSAGRDHJCKGIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.